N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
The compound contains several functional groups including a benzothiazole, a tetrahydrobenzothiophene, and a sulfamoyl group. Benzothiazoles are bicyclic heterocycles that are found in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrobenzothiophene rings would contribute to the rigidity of the molecule, while the sulfamoyl group would likely add polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group could enhance water solubility, while the multiple aromatic rings could increase lipophilicity .Scientific Research Applications
Antibacterial Activities
Compounds containing the benzothiazole structure have demonstrated significant antibacterial properties. For instance, a study synthesized hybrid compounds coupling sulphonamide and benzothiazole, which showed improved antibacterial properties against various bacterial strains, including Escherichia coli (Ikpa, Onoja, & Okwaraji, 2020).
Anticancer Evaluation
N-substituted benzothiazole derivatives have been explored for their potential in cancer treatment. A research conducted in 2021 designed and synthesized substituted N-benzothiazole compounds and evaluated their anticancer activity against various cancer cell lines, showing promising results in comparison to a reference drug (Ravinaik et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Benzothiazoles comprising sulphonamido imidazole derivatives have been synthesized and screened for their antimicrobial and anti-inflammatory activities, showing potential in these areas (Patel et al., 2009).
Anticonvulsant Activity
Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds showed promise as potent anticonvulsant agents, with some demonstrating significant interactions with target proteins in computational studies (Khokra et al., 2019).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives indicated that these compounds possess diuretic activity, with some showing significant promise as diuretic agents (Yar & Ansari, 2009).
Photophysical Characteristics
Benzothiazole derivatives have also been explored for their photophysical properties. A study synthesized benzothiazole fluorescent derivatives and investigated their absorption-emission properties, indicating their potential in materials science and photophysical applications (Padalkar et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S3/c1-32(20-9-3-2-4-10-20)38(34,35)21-17-15-19(16-18-21)27(33)31-29-26(22-11-5-7-13-24(22)36-29)28-30-23-12-6-8-14-25(23)37-28/h2-4,6,8-10,12,14-18H,5,7,11,13H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQEHZDUCVJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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